molecular formula C10H16 B073298 cis,trans-1,5-Cyclodecadiene CAS No. 1124-78-3

cis,trans-1,5-Cyclodecadiene

Cat. No.: B073298
CAS No.: 1124-78-3
M. Wt: 136.23 g/mol
InChI Key: RDAFFINKUCJOJK-UYIJSCIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis,trans-1,5-Cyclodecadiene (CAS: 1124-78-3) is a medium-ring cyclic diene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Its structure features two double bonds in a 10-membered ring, with one double bond in the cis configuration and the other in the trans configuration. This compound is notable for its role in studying transannular reactions and stereoselective transformations, such as hydrogenation and epoxidation .

Key properties include:

  • IUPAC Name: (1Z,5E)-1,5-Cyclodecadiene
  • InChIKey: RDAFFINKUCJOJK-UYIJSCIWSA-N
  • Synthetic Applications: Intermediate in producing cis-cyclodecene via selective hydrogenation .

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives:
cis,trans-1,5-Cyclodecadiene serves as a versatile intermediate in organic synthesis. It can undergo various addition reactions, including halogenation and hydroboration. For instance, it reacts with borane to form 9-borabicyclo[3.3.1]nonane, which is a key reagent in organic chemistry used for hydroborations .

Halogenation Studies:
Recent studies have shown that the compound can be selectively halogenated to yield various products. For example, the addition of bromine or chlorine leads to the formation of dichloride derivatives that can be further modified into azides or nitriles through nucleophilic substitution reactions . The unique reactivity of this compound makes it an excellent candidate for synthesizing complex organic molecules.

Polymer Chemistry

Copolymerization:
One of the notable applications of this compound is in the production of copolymers. It has been successfully copolymerized with sulfur dioxide to create an alternating linear copolymer in quantitative yield. This polymer exhibits potential utility in materials science due to its unique properties derived from both monomers .

Organometallic Chemistry

Metal Complex Formation:
The compound acts as a ligand in organometallic complexes. It forms stable complexes with low-valent metals such as nickel and palladium, which are utilized in various catalytic processes. For instance, Ni(this compound)2_2 and Pd(this compound)2_2 complexes are known for their stability and reactivity in catalyzing hydrogenation reactions . These complexes are particularly valuable in synthetic organic chemistry for facilitating transformations that would otherwise be challenging.

Chemical Research and Development

Investigations into Reaction Mechanisms:
Research has focused on understanding the mechanisms by which this compound participates in chemical reactions. Studies have explored its behavior under various conditions to elucidate pathways leading to different products. This knowledge is crucial for optimizing synthetic routes and improving yields in industrial applications .

Summary Table of Applications

Application Area Description
Organic SynthesisIntermediate for addition reactions (e.g., hydroboration and halogenation)
Polymer ChemistryCopolymerization with sulfur dioxide to create novel materials
Organometallic ChemistryFormation of stable metal complexes used in catalytic processes
Chemical ResearchInvestigations into reaction mechanisms and optimization of synthetic routes

Chemical Reactions Analysis

Cyclization and Ring-Expansion Reactions

cis,trans-1,5-Cyclodecadiene participates in nickel-catalyzed cyclooligomerization reactions with dienes or azadienes to form larger macrocyclic systems:

  • Reaction with Butadiene :
    Under nickel(0) catalysis, this compound reacts with butadiene to yield substituted nonatrienyl amines or azomethines (60–80% yields). This proceeds via a proposed s-elimination mechanism (Fig. 9 in ), where intermediates undergo cyclization to form 12-membered rings such as 1,2-diaza-1,5,9-cyclododecatrienes .

  • Reaction with 2-Azadienes :
    this compound reacts with 2-azadienes to form pyrrolidine derivatives or α-nornicotines (Fig. 15 in ). For example, 2-pyridylmethylene-methylamine reacts with the diene to yield α-nornicotines, with stereoselectivity influenced by the solvent and catalyst .

Reaction Catalyst Products Yield Reference
Butadiene cyclooligomerizationNi(0)/Phosphine1,2-Diaza-1,5,9-cyclododecatrienes60–80%
2-Azadiene couplingNi(0)/P(Cy)3_3α-Nornicotines (cis/trans isomers)>95%

Addition Reactions

The conjugated diene system undergoes regioselective additions with electrophilic and radical species:

  • Halogenation :
    Reacts with halogens (e.g., Br2_2, Cl2_2) to form dichloride or dibromide derivatives. These intermediates are precursors to azides and nitriles via nucleophilic substitution .

  • Hydroboration :
    Reacts with borane (BH3_3) to form 9-borabicyclo[3.3.1]nonane, a key reagent for stereoselective hydroboration-oxidation reactions .

Reagent Conditions Product Application
Br2_2Tetrahydrofuran, 0°C1,2-DibromocyclodecadieneSynthesis of brominated analogs
BH3_3THF, room temperature9-Borabicyclo[3.3.1]nonaneAsymmetric synthesis

Metal-Catalyzed Transformations

The diene acts as a ligand in organometallic complexes, influencing catalytic activity:

  • Nickel Complexes :
    Forms stable complexes with nickel(0), such as Ni(COD)2_2, which are precursors for cross-coupling reactions. The chelate effect stabilizes the metal center, enabling ligand displacement by phosphines or CO .

  • Palladium and Rhodium Complexes :
    Used in hydrogenation and isomerization reactions. For example, Rh2_2(COD)2_2Cl2_2 catalyzes the hydrogenation of alkenes with high selectivity .

Metal Complex Reactivity
Ni(0)Ni(COD)2_2Ligand displacement, coupling reactions
Rh(I)Rh2_2(COD)2_2Cl2_2Hydrogenation catalysis

Stereochemical Considerations

The cis,trans configuration impacts reaction outcomes:

  • Isomerization : The cis isomer slowly converts to the trans form under acidic conditions .

  • Solvent Effects : Tetrahydrofuran increases yields of six-membered ring products compared to toluene (e.g., 96% vs. 80%) .

Thermochemical Data

Hydrogenation of this compound is exothermic, with Δr_rH° = -199.3 kJ/mol in glacial acetic acid .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing cis,trans-1,5-cyclodecadiene, and how do they address isomer detection challenges?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural elucidation. The NIST Standard Reference Database provides validated molecular weight (136.2340 g/mol), InChIKey (RDAFFINKUCJOJK-UYIJSCIWSA-N), and mass spectral data for reference . However, gas chromatography may fail to resolve all isomers (e.g., cis/trans-1,4-, 1,5-, and 1,6-cyclodecadienes) due to column limitations or low isomer abundance . Researchers should cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to confirm stereochemistry.

Q. How can cis and trans isomers of 1,5-cyclodecadiene be distinguished experimentally?

  • Methodological Answer : Cis-trans isomer differentiation relies on coupling constants in 1H^1H-NMR (e.g., vicinal coupling JJ) and NOE correlations. For example, trans isomers exhibit larger JJ values (10–12 Hz) compared to cis isomers (6–8 Hz) due to dihedral angle differences. GC retention times and IR spectroscopy (C-H out-of-plane bending) provide supplementary data, though overlapping peaks may require advanced deconvolution software .

Q. What are the foundational synthetic routes for constructing the 1,5-cyclodecadiene skeleton?

  • Methodological Answer : A two-step metathesis approach is widely used: (1) [2+2] photocycloaddition of cyclobutene to methyl cyclohexenone forms a strained tricyclic intermediate, followed by (2) NaBH4_4-mediated reduction and cycloreversion in refluxing m-xylene to yield the 1,5-cyclodecadiene framework. Alternative methods include zinc-induced fragmentation of dibromides, though solvolysis risks undesired cis-to-trans isomerization at ring junctions .

Advanced Research Questions

Q. How does the configurational stability of this compound impact reaction pathways and product distributions?

  • Methodological Answer : Configurational stability is highly solvent- and temperature-dependent. For example, in ozonolysis (using chloroform/ethanol at low temperatures), preferential reaction of trans isomers occurs, altering the cis/trans equilibrium via reverse elimination. Kinetic vs. thermodynamic control must be assessed using time-resolved NMR or computational modeling (e.g., DFT calculations) to map energy barriers .

Q. What experimental optimizations are critical for ozonolysis of this compound to minimize unreacted starting material?

  • Methodological Answer : Ozonolysis efficiency (90% conversion in ) depends on solvent polarity, ozone concentration, and reaction time. Repeating the reaction with precise stoichiometry (e.g., 0.05 moles ozone per 7.5 g cyclodecadiene) and monitoring via in-situ FTIR for carbonyl intermediates can reduce residual cyclodecadiene. Post-reaction purification via fractional distillation or preparative GC is advised .

Q. How should researchers address contradictory data on isomer formation during elimination reactions?

  • Methodological Answer : Contradictions in isomer detection (e.g., undetected 1,4- or 1,6-cyclodecadienes in GC ) require method refinement. Use high-resolution GC columns (e.g., capillary columns with polar stationary phases) or hyphenated techniques like GC-FTIR. Isotopic labeling (e.g., 13C^{13}C-tagged reactants) can track boron elimination pathways and validate proposed mechanisms .

Q. What strategies ensure reproducibility in multi-step syntheses of 1,5-cyclodecadiene derivatives?

  • Methodological Answer : Reproducibility hinges on strict control of reaction parameters (e.g., photocycloaddition light intensity, solvent degassing). Documenting intermediate characterization (e.g., 1H^1H-NMR, HRMS) at each step and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are essential. Independent replication studies and open-access spectral databases (e.g., NIST) mitigate variability .

Q. Can computational modeling predict the regioselectivity of cyclodecadiene reactions, and what are its limitations?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in elimination or cycloaddition reactions. However, solvent effects and steric interactions in bulky derivatives may require molecular dynamics (MD) simulations for accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent electronic studies (e.g., Hammett plots) is critical .

Q. Tables for Key Data

Table 1: NIST Reference Data for this compound

PropertyValueReference
Molecular FormulaC10_{10}H16_{16}
Molecular Weight136.2340 g/mol
CAS Registry Number1124-78-3
IUPAC InChIKeyRDAFFINKUCJOJK-UYIJSCIWSA-N

Table 2: Synthetic Yield Comparison for 1,5-Cyclodecadiene Methods

MethodYield (%)Key LimitationReference
Metathesis/Photocycloaddition65–75Requires inert conditions
Zinc-Induced Fragmentation50–60Solvolysis-induced isomerization

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Structural Comparison of Cyclic Dienes

Compound Ring Size Double Bond Positions Configuration CAS Number
cis,trans-1,5-Cyclodecadiene 10 1,5 cis,trans 1124-78-3
cis,cis-Cyclonona-1,5-diene 9 1,5 cis,cis Not provided
1,5-Heptadiene (mixture) Linear 1,5 cis/trans mixture 1541-23-7
cis,trans-4,8-Cyclododecadien-1-one 12 4,8 cis,trans 65763-18-0

Hydrogenation Behavior

  • This compound :

    • Selectively hydrogenated to cis-cyclodecene using palladium catalysts under mild conditions (13.6–102 atm, -50 to +80°C) with primary amines (e.g., methylamine) as promoters. Conversion rates exceed 93%, with minimal cyclodecane byproduct .
    • Mechanistic studies show hydrogen preferentially adds to the trans double bond due to stronger adsorption on the catalyst surface .
  • cis,cis-Cyclonona-1,5-diene: Hydrogenation releases -193.8 kJ/mol of heat (measured in glacial acetic acid), indicating higher thermodynamic stability compared to strained medium-ring dienes .
  • Products are typically a mixture of mono-enes and alkanes.

Epoxidation and Oxidation

  • This compound: Epoxidation with m-chloroperbenzoic acid yields 85–90% trans-epoxide and 10–15% cis-epoxide, attributed to steric hindrance favoring attack on the trans double bond . Ozonolysis produces transannular products (e.g., hydroxylated derivatives) due to strain relief in the 10-membered ring .
  • cis,trans-4,8-Cyclododecadien-1-one :

    • Larger ring size (12-membered) reduces strain, leading to conventional ozonides without transannular products .

Transannular Reactions

  • This compound :

    • Undergoes bromination and acetoxylation via ionic intermediates , forming 1,4-disubstituted products due to transannular carbonium ion stabilization .
    • Unique among medium-ring dienes in driving transannular effects through both strain relief and intermediate stability .
  • cis,cis-Cyclonona-1,5-diene: Transannular reactions are less pronounced due to lower ring strain and smaller size .

Stability and Isomerization

  • This compound: Eliminations (e.g., hydroboration) produce undetectable isomers (e.g., 1,4- or 1,6-cyclodecadiene), suggesting rapid equilibration or chromatographic limitations . Catalytic hydrogenation preserves the cis configuration in the product, unlike non-selective reagents .
  • 1,5-Heptadiene (linear) :

    • Exhibits facile cis-trans isomerization under thermal or catalytic conditions, complicating product isolation .

Properties

CAS No.

1124-78-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z,5E)-cyclodeca-1,5-diene

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+

InChI Key

RDAFFINKUCJOJK-UYIJSCIWSA-N

SMILES

C1CCC=CCCC=CC1

Isomeric SMILES

C1CC/C=C\CC/C=C/C1

Canonical SMILES

C1CCC=CCCC=CC1

Key on ui other cas no.

17755-14-5
1124-78-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.